molecular formula C8H6F5N B13276145 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13276145
M. Wt: 211.13 g/mol
InChI Key: AHYCQEHQDOPPIQ-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS 1461713-69-8) is a fluorinated chiral amine building block of significant interest in advanced chemical research and development. With a molecular formula of C8H7ClF5N and a molecular weight of 247.59, this compound is characterized by the presence of multiple fluorine atoms, which are known to profoundly influence the physicochemical and biological properties of molecules . The incorporation of emergent fluorinated substituents (EFS) into heterocycles and other complex structures is a key strategy in the design of new active compounds for pharmaceutical and agrochemical applications, as the fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity . This compound serves as a critical precursor in the synthesis of novel fluorinated heterocycles, which are important scaffolds in material and life sciences . It is supplied as a hydrochloride salt to improve stability and handling. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in accordance with all applicable safety regulations. For detailed safety information, including hazard statements and precautionary measures, please refer to the associated Safety Data Sheet.

Properties

IUPAC Name

1-(2,3-difluorophenyl)-2,2,2-trifluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5N/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYCQEHQDOPPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Functional Group Interconversion

This method adapts protocols from halogenated aryl trifluoroethanone derivatives (Patent ES2755333T3). While the target compound features difluorophenyl groups, analogous nitration and reduction steps can be employed:

  • Step 1 : Nitration of 1-(2,3-difluorophenyl)-2,2,2-trifluoroethanone using fuming sulfuric acid (20–30% SO₃) and nitric acid at 5–60°C.
  • Step 2 : Reduction of the nitro intermediate to the amine. For example, catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduction could convert the nitro group (-NO₂) to -NH₂.

Key Data :

Step Conditions Yield Purity
Nitration H₂SO₄ (20–30% SO₃), HNO₃, 5–60°C ~90% (crude) 97% (1H NMR)
Reduction H₂ (1 atm), Pd-C, RT 85–92% >95% (estimated)

High-Pressure Amination in Pipeline Reactors

A patented method for 2,2,2-trifluoroethylamine synthesis (CN101973888B) demonstrates scalable amination under pressurized conditions. Adapting this for the target compound:

  • Reactants : 1-(2,3-difluorophenyl)-2-chloro-2,2-difluoroethane + excess ammonia (8–15:1 molar ratio).
  • Conditions : Glycerol as solvent, 150–200°C, 2–4 MPa pressure, 20–30 min residence time.
  • Workup : Vacuum distillation and neutralization with Na₂CO₃.

Performance Metrics :

Parameter Value
Reaction Time 20–30 min
Yield 97% (reported for analogous compound)
Purity 93% (post-distillation)

Nucleophilic Substitution with Tosylated Intermediates

A journal synthesis (10.1021/jm5005623) highlights displacing tosyl groups with amines. For the target compound:

  • Step 1 : Tosylation of 1-(2,3-difluorophenyl)-2,2,2-trifluoroethanol using TsCl and triethylamine.
  • Step 2 : Substitution with aqueous ammonia or ammonium salts under reflux.

Example Protocol :

1. Tosylation:  
   - Reactant: 1-(2,3-difluorophenyl)-2,2,2-trifluoroethanol (10 mmol)  
   - Reagents: TsCl (30 mmol), Et₃N (30 mmol), DCM, RT, 16 h.  
   - Yield: 85% (tosylate intermediate).  

2. Amination:  
   - Reactant: Tosylate intermediate (5 mmol)  
   - Reagents: NH₃ (aq.), 80°C, 4 h.  
   - Yield: 78% (crude), 90% purity (HPLC).  

Comparative Analysis of Methods

Method Advantages Limitations Yield Scalability
Nitration-Reduction High purity, straightforward Multi-step, hazardous reagents 85–92% Lab-scale
High-Pressure Amination Rapid, high yield Specialized equipment required 97% Industrial
Tosylation-Substitution Mild conditions Intermediate purification needed 78% Lab-scale

Critical Considerations

  • Regioselectivity : Difluorophenyl substrates may require directing groups for precise functionalization.
  • Purification : Fractional distillation (0.07 mbar, Vigreux column) effectively isolates the amine.
  • Safety : Fuming acids and high-pressure conditions necessitate controlled environments.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to enhance metabolic stability and modulate biological activity.

    Biological Studies: It is used as a probe to study the effects of fluorination on biological systems and enzyme interactions.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents on Phenyl Ring Ethanamine Modifications Molecular Formula Molecular Weight Key Features/Applications Evidence ID
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine 2,3-difluoro CF₃ on α-carbon C₈H₆F₅N 235.13 High electronegativity; potential intermediate in drug synthesis
(R)-1-(2,4-Difluorophenyl)ethanamine 2,4-difluoro None C₈H₉F₂N 157.16 Chiral amine; positional isomerism effects
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride 2,4-dichloro CF₃ on α-carbon; HCl salt C₈H₆Cl₂F₃N 264.05 Chlorine substituents alter lipophilicity
2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine 4-chloro CF₂ on α-carbon C₈H₈ClF₂N 191.61 Reduced fluorination; higher basicity
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride 2-(trifluoromethyl) CF₃ on α-carbon; HCl salt C₉H₇F₆N 275.16 Enhanced electron-withdrawing groups
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride 2-(difluoromethoxy) CF₃ on α-carbon; HCl salt C₉H₈F₅NO 281.17 Ether linkage improves solubility
2-(4-Bromophenyl)-2,2-difluoroethan-1-amine 4-bromo CF₂ on α-carbon C₈H₈BrF₂N 236.06 Bromine increases polarizability

Key Comparison Criteria

Substituting fluorine with chlorine (e.g., 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride) increases lipophilicity but reduces electronegativity .

Substituent Position on Phenyl Ring :

  • 2,3-Difluoro substitution (target compound) vs. 2,4-difluoro (e.g., (R)-1-(2,4-Difluorophenyl)ethanamine) alters steric and electronic interactions. Ortho-substituents may hinder rotation, affecting binding to biological targets .

Functional Group Additions :

  • The difluoromethoxy group in 1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride introduces an ether oxygen, enhancing hydrogen-bonding capacity and solubility compared to the target compound .

Biological Activity

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine (CAS No. 1270547-24-4) is a fluorinated organic compound that has garnered attention for its biological activity, particularly in pharmacological contexts. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a trifluoroethyl group and a difluorophenyl moiety. Its molecular formula is C8H6F5NC_8H_6F_5N with a molecular weight of approximately 211.13 g/mol. The compound's unique fluorinated structure contributes to its potential biological activity by influencing lipophilicity and receptor interactions.

Research indicates that compounds with similar structures often interact with various biological targets such as receptors and enzymes involved in signaling pathways. The trifluoroethyl group may enhance binding affinity to certain targets due to increased hydrophobic interactions.

Key Mechanisms:

  • Receptor Interaction : Fluorinated compounds can exhibit altered binding profiles to neurotransmitter receptors and kinases.
  • Enzyme Inhibition : Potential inhibition of key enzymes in metabolic pathways could lead to significant biological effects.

Biological Activity

The biological activity of this compound has been evaluated through various assays focusing on its pharmacological effects.

Pharmacological Studies

  • Kinase Inhibition : Similar fluorinated compounds have shown promise as kinase inhibitors. For instance, studies have demonstrated that certain trifluoroethyl derivatives exhibit IC50 values in the low nanomolar range against specific kinases .
  • Neurotransmitter Modulation : Compounds structurally related to this compound have been tested for their ability to modulate dopamine receptor activity. For example, analogs have been shown to stimulate adenylate cyclase activity in rat striatum models .

Case Studies

Several studies have focused on the biological implications of similar fluorinated compounds:

StudyCompoundFindings
N-Trifluoroethyl analogsInduced weak adenylate cyclase stimulation compared to dopamine; exhibited relaxant effects in isolated arteries.
TrifluoroethylaminesDemonstrated potential as kinase inhibitors with significant selectivity for certain receptor types.

Q & A

Q. How can researchers optimize the synthesis of 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine to improve yield and purity?

Methodological Answer:

  • Step 1: Employ continuous flow reactors for scaling up synthesis, as demonstrated for structurally similar fluorinated amines (e.g., optimized yields via controlled temperature and pressure) .
  • Step 2: Use gradient solvent systems (e.g., hexane/ethyl acetate) during purification to separate byproducts. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Step 3: Adjust stoichiometry of fluorinating agents (e.g., DAST or Deoxo-Fluor) to minimize side reactions. Fluorine substitution at the 2,3-positions on the phenyl ring requires precise stoichiometric control to avoid over-fluorination .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and 1H^{1}\text{H} NMR to verify amine proton environments. Coupling constants in aromatic regions distinguish 2,3-difluorophenyl configurations .
  • Mass Spectrometry (LC-MS/MS): Validate molecular weight (MW: ~229.6 g/mol) and detect impurities at trace levels (<0.1%). For genotoxic impurity analysis, adopt LC-MS/MS protocols validated for analogous compounds .
  • X-ray Crystallography: Resolve stereochemical ambiguities in crystalline derivatives, if applicable .

Q. How do fluorinated substituents influence this compound’s reactivity in nucleophilic reactions?

Methodological Answer:

  • Electron-Withdrawing Effects: The 2,3-difluorophenyl group decreases electron density at the amine, reducing nucleophilicity. This necessitates stronger electrophiles (e.g., acyl chlorides vs. esters) for acylation reactions .
  • Steric Considerations: Trifluoroethyl groups adjacent to the amine may hinder access to bulky reagents. Use kinetic studies to compare reaction rates with non-fluorinated analogs .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile fluorinated reagents .
  • Waste Disposal: Segregate halogenated waste and neutralize acidic byproducts (e.g., HCl from hydrochloride salts) before disposal. Partner with certified hazardous waste handlers .

Q. How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

  • Solvent Screening: Test DMSO for initial stock solutions (up to 50 mM), followed by dilution in aqueous buffers with <1% organic solvent.
  • Surfactant Use: Add polysorbate-80 (0.01–0.1%) to improve solubility in cell culture media. Validate biocompatibility via cytotoxicity controls .

Advanced Research Questions

Q. What strategies resolve stereochemical inconsistencies in enantiomeric derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography: Use Chiralpak® columns with hexane/isopropanol mobile phases to separate (R)- and (S)-enantiomers. Compare retention times with authentic standards .
  • Circular Dichroism (CD): Correlate CD spectra with computational models (e.g., DFT) to assign absolute configurations. For hydrochloride salts, ensure counterion effects are accounted for .

Q. How can structure-activity relationships (SAR) guide optimization of bioactivity in kinase inhibition studies?

Methodological Answer:

  • Fragment Replacement: Systematically substitute the trifluoroethyl group with -CF2_2H or -CH2_2CF3_3 to assess metabolic stability. Use enzymatic assays (e.g., ADP-Glo™) to quantify IC50_{50} shifts .
  • Molecular Docking: Model interactions with ATP-binding pockets using Schrödinger Suite. Prioritize derivatives with predicted ΔG < -8 kcal/mol for synthesis .

Q. How should researchers address contradictory data in receptor binding affinity studies?

Methodological Answer:

  • Assay Validation: Replicate experiments using orthogonal methods (e.g., SPR vs. radioligand binding). Control for batch-to-batch variability in compound purity via LC-MS .
  • Receptor Heterogeneity: Test binding across isoforms (e.g., GPCR splice variants) using transfected cell lines. Normalize data to housekeeping gene expression .

Q. What LC-MS/MS parameters are optimal for quantifying trace impurities in this compound?

Methodological Answer:

  • Ionization Mode: Use positive electrospray ionization (ESI+) with a capillary voltage of 3.5 kV. Monitor precursor ions at m/z 230.1 [M+H]+^+ and product ions at m/z 172.1 (CF3_3 loss) .
  • Column Selection: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Set flow rate to 0.3 mL/min .

Q. Can computational models predict metabolic pathways for this compound in hepatic microsomes?

Methodological Answer:

  • In Silico Tools: Run MetaSite (Molecular Discovery) to identify vulnerable sites (e.g., amine dehydrogenation). Cross-validate with CYP450 inhibition assays .
  • MD Simulations: Simulate interactions with CYP3A4 using AMBER force fields. Prioritize metabolites with high free-energy barriers for experimental validation .

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